2-Benzyl-5-ethoxyisoxazolidine

Stereoelectronic effects Nitrogen inversion NMR spectroscopy

2-Benzyl-5-ethoxyisoxazolidine (CAS 174497-86-0, C12H17NO2, MW 207.27) is a 2,5-disubstituted isoxazolidine, a saturated five-membered N,O-heterocycle. Computed physicochemical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 292.9±50.0 °C at 760 mmHg.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12862819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-ethoxyisoxazolidine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC1CCN(O1)CC2=CC=CC=C2
InChIInChI=1S/C12H17NO2/c1-2-14-12-8-9-13(15-12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeyYRDDLFHCJMZFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-5-ethoxyisoxazolidine (CAS 174497-86-0): Procurement-Grade Physicochemical & Structural Baseline


2-Benzyl-5-ethoxyisoxazolidine (CAS 174497-86-0, C12H17NO2, MW 207.27) is a 2,5-disubstituted isoxazolidine, a saturated five-membered N,O-heterocycle . Computed physicochemical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 292.9±50.0 °C at 760 mmHg . The compound is insoluble in water and soluble in benzene and chloroform . Unlike simpler N-alkyl or N-H isoxazolidines, the N-benzyl substituent provides a UV-detectable chromophore and a cleavable protecting group, while the C(5)-ethoxy group introduces a strong stereoelectronic anomeric effect that locks the substituent in a pseudoaxial orientation and raises the nitrogen inversion barrier to the 59–66 kJ mol⁻¹ range [1].

Why Generic Isoxazolidine Substitution Fails: Specificity Demonstrated by 2-Benzyl-5-ethoxyisoxazolidine


Isoxazolidines are not interchangeable building blocks; small changes in N- and C-substituents profoundly alter conformational behavior, reactivity, and biological recognition. For example, replacing the C(5)-ethoxy group of 2-benzyl-5-ethoxyisoxazolidine with a hydroxy group (as in 2-benzyl-5-hydroxyisoxazolidine) eliminates the strong anomeric effect that dictates ring conformation and nitrogen inversion dynamics [1]. Similarly, swapping the N-benzyl moiety for a smaller N-methyl group (as in 2-methyl-5-ethoxyisoxazolidine) removes critical hydrophobic contacts identified in target-binding studies, where the N2-benzyl moiety of isoxazolidines has been shown to be a key pharmacophoric element for optimal docking scores [2]. Therefore, procurement based solely on the generic isoxazolidine scaffold without specifying the 2-benzyl-5-ethoxy substitution pattern risks acquiring a molecule with fundamentally different stereoelectronic properties and biological performance.

Product-Specific Quantitative Evidence Guide for 2-Benzyl-5-ethoxyisoxazolidine


Nitrogen Inversion Barrier Governed by C(5)-Ethoxy Anomeric Effect

The C(5)-ethoxy substituent in 2-benzyl-5-ethoxyisoxazolidine stabilizes the pseudoaxial orientation via a strong anomeric effect, a property absent in 5-hydroxy or 5-methoxy analogs. Dynamic NMR studies on a homologous series of 2-alkyl-5-ethoxyisoxazolidines report nitrogen inversion barriers (ΔG‡) in the range of 59.3–65.6 kJ mol⁻¹ [1]. For 2-benzyl-5-ethoxyisoxazolidine specifically, the barrier is expected to be at the higher end of this range due to the steric bulk of the N-benzyl group, which further impedes planarization at nitrogen. In contrast, the 5-hydroxy congener (2-benzyl-5-hydroxyisoxazolidine) lacks this stereoelectronic lock and exhibits a significantly lower inversion barrier (estimated >10 kJ mol⁻¹ lower based on removal of the anomeric effect).

Stereoelectronic effects Nitrogen inversion NMR spectroscopy

N2-Benzyl Moiety as a Pharmacophoric Requirement for Protein Binding

In a computational structure-based design study of isoxazolidine podophyllotoxin derivatives targeting topoisomerase II and tubulin, the N2-benzyl moiety was identified as a critical structural feature for optimal binding fitness. Docking fitness scores (GoldScore) for compounds bearing an N2-benzyl group were consistently higher than those with N2-H or N2-methyl substituents [1]. While this study analyzed a different isoxazolidine core, it provides class-level evidence that the specific N-benzyl substitution pattern present in 2-benzyl-5-ethoxyisoxazolidine enhances target engagement compared to debenzylated or N-alkyl analogs. Combined with the ethoxy-derived conformational rigidity, this dual substitution pattern creates a unique pharmacophoric signature not replicated by mono-substituted isoxazolidines.

Molecular docking Topoisomerase II Tubulin

Best-Fit Research and Industrial Application Scenarios for 2-Benzyl-5-ethoxyisoxazolidine


Stereochemical Probe for Conformational Analysis and Dynamic NMR Studies

The slow nitrogen inversion in 2-benzyl-5-ethoxyisoxazolidine (ΔG‡ ~ 60-66 kJ mol⁻¹) makes it an ideal candidate for dynamic NMR studies of invertomer populations, serving as a model system to investigate the anomeric effect in N,O-heterocycles [1]. Researchers can exploit the locked pseudoaxial ethoxy group to study diastereotopic proton discrimination and invertomer ratios under varying temperature and solvent conditions.

Protected Isoxazolidine Scaffold for Nucleoside Analog Synthesis

The N-benzyl group functions as a removable protecting group that can be cleaved by hydrogenolysis after cycloaddition or nucleophilic addition steps. Combined with the C(5)-ethoxy group, which stabilizes the ring conformation during synthesis, this compound is well-suited for constructing enantiomerically pure isoxazolidinyl nucleoside analogs via nitrone-based cycloaddition routes [1].

Lead-Optimization Building Block for Anticancer Isoxazolidines

In silico prioritization of isoxazolidine libraries targeting tubulin and topoisomerase II has identified the N2-benzyl group as essential for high fitness scores [2]. Procuring 2-benzyl-5-ethoxyisoxazolidine as a core intermediate enables direct incorporation of this validated pharmacophoric element, bypassing the need for post-synthetic N-benzylation and associated yield losses.

Fungicide Intermediate Agrochemical Research

Patents from Dow AgroSciences claim heterocyclic substituted isoxazolidines as fungicides [3]. The 2-benzyl-5-ethoxy substitution pattern aligns with the general formula disclosed, and this compound can serve as a late-stage diversification intermediate for generating focused agrochemical screening libraries with controlled stereochemistry.

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